

Structural and Conformational Analysis of 1-(4-Fluoro-3-hydroxyphenyl)ethanone

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Compound of Interest

Compound Name:	1-(4-Fluoro-3-hydroxyphenyl)ethanone
Cat. No.:	B1439324

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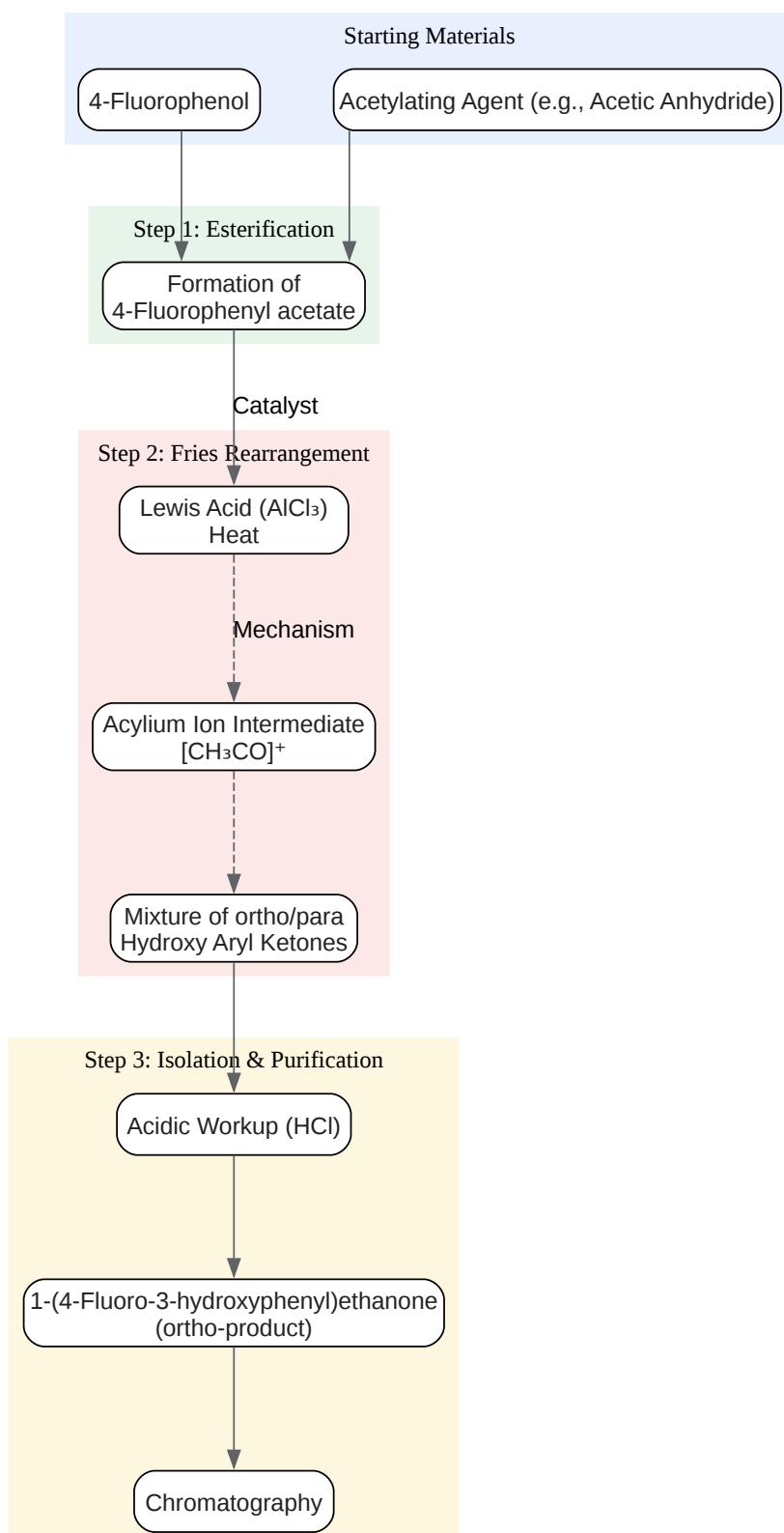
Abstract

1-(4-Fluoro-3-hydroxyphenyl)ethanone, also known as 4'-Fluoro-3'-hydroxyacetophenone, is a key substituted phenol derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.^{[1][2]} Its utility in drug discovery, particularly as a building block for complex bioactive molecules, necessitates a thorough understanding of its structural and conformational properties.^{[3][4]} The electronic effects of the fluorine, hydroxyl, and acetyl substituents on the phenyl ring dictate its reactivity, intermolecular interactions, and ultimately, its biological activity in larger molecular constructs. This guide provides a comprehensive analysis of the molecule's structure and conformation, integrating data from spectroscopic methods, crystallographic principles, and computational modeling to offer a holistic view for researchers in medicinal chemistry and materials science.

Synthetic Strategy: The Fries Rearrangement

The synthesis of hydroxyaryl ketones like **1-(4-Fluoro-3-hydroxyphenyl)ethanone** is often achieved through the Fries rearrangement.^[5] This reaction involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid (e.g., AlCl₃) or a Brønsted acid.^[2] The reaction proceeds via an acyl-group migration from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.^[1] The regioselectivity can be controlled by adjusting reaction conditions such as temperature and solvent polarity; lower

temperatures generally favor the para product, while higher temperatures favor the ortho isomer.[\[5\]](#)

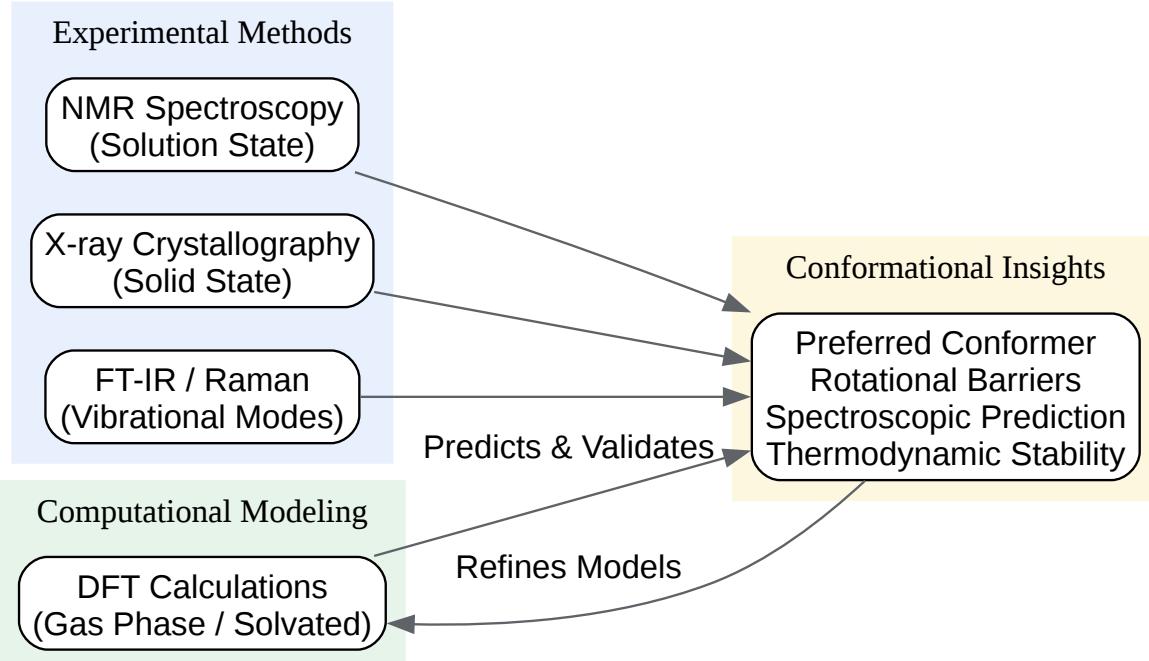


s_{trans}

s-trans Conformer
Methyl group is trans to the C3-OH bond.
Favored due to reduced steric hindrance.

s_{cis}

s-cis Conformer
Methyl group is cis to the C3-OH bond.
Less stable due to potential steric clash.

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